molecular formula C24H26N8O2 B10907547 2,2'-hydrazine-1,2-diylbis(1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one)

2,2'-hydrazine-1,2-diylbis(1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one)

Cat. No.: B10907547
M. Wt: 458.5 g/mol
InChI Key: ZPGXISDDTIQLNN-UHFFFAOYSA-N
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Description

1-CYCLOPROPYL-2-[2-(1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-2-YL)HYDRAZINO]-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes multiple cyclopropyl and dimethyl groups

Preparation Methods

The synthesis of 1-CYCLOPROPYL-2-[2-(1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-2-YL)HYDRAZINO]-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization with cyclopropyl and dimethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using specific catalysts and reagents.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-CYCLOPROPYL-2-[2-(1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-2-YL)HYDRAZINO]-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-2-[2-(1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-2-YL)HYDRAZINO]-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 1-CYCLOPROPYL-2-[2-(1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-2-YL)HYDRAZINO]-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of the compound lies in its specific structure and the presence of cyclopropyl and dimethyl groups, which may confer distinct properties and activities.

Properties

Molecular Formula

C24H26N8O2

Molecular Weight

458.5 g/mol

IUPAC Name

1-cyclopropyl-2-[2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)hydrazinyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H26N8O2/c1-11-9-13(3)25-19-17(11)21(33)27-23(31(19)15-5-6-15)29-30-24-28-22(34)18-12(2)10-14(4)26-20(18)32(24)16-7-8-16/h9-10,15-16H,5-8H2,1-4H3,(H,27,29,33)(H,28,30,34)

InChI Key

ZPGXISDDTIQLNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)NNC4=NC(=O)C5=C(N4C6CC6)N=C(C=C5C)C)C

Origin of Product

United States

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